

Application Note: Structural Elucidation of U-51754 using NMR Spectroscopy

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Compound of Interest

Compound Name: 3,4-Ethylenedioxy U-51754
hydrochloride

Cat. No.: B8100921

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For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754, or trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide, is a synthetic opioid that has emerged as a compound of interest in forensic and toxicological studies.[1] Its structural similarity to other synthetic opioids, particularly its isomer U-48800, necessitates robust analytical methods for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, making it an indispensable tool for the structural elucidation of novel psychoactive substances like U-51754.[2]

This application note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the chemical structure of U-51754 and differentiate it from its common isomer, U-48800. The key to this differentiation lies in the analysis of long-range proton-carbon correlations using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.[3]

Chemical Structures

The chemical structures of U-51754 and its isomer U-48800 are presented below. The primary difference between the two molecules is the position of the chlorine atoms on the benzene ring and the linker between the aromatic ring and the amide carbonyl.

U-51754
U51754_structure

U-48800
U48800_structure

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Caption: Chemical structures of U-51754 and its isomer U-48800.

Predicted NMR Data for U-51754

While a complete set of experimentally assigned NMR data for U-51754 is not readily available in the literature, the expected chemical shifts can be predicted based on the known data for its isomer, U-48800, and general principles of NMR spectroscopy. The key differences in the spectra will arise from the substitution pattern of the dichlorophenyl ring and the presence of a methylene linker.

Predicted ^1H NMR Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic-H	7.2 - 7.6	m
CH ₂ (acetamide)	~3.5 - 4.0	s
N-CH ₃	~2.8 - 3.2	s
Cyclohexyl-H	1.2 - 3.5	m
N(CH ₃) ₂	~2.2 - 2.6	s

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C=O	170 - 175
Aromatic-C	125 - 140
CH ₂ (acetamide)	35 - 45
N-CH ₃	30 - 40
Cyclohexyl-C	20 - 70
N(CH ₃) ₂	40 - 50

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of the U-51754 sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of methanol-d₄ or chloroform-d).
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.

1. ¹H NMR Spectroscopy

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.

2. ^{13}C NMR Spectroscopy

- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Relaxation Delay: 2 seconds.

3. 2D COSY (Correlation Spectroscopy)

- Pulse Program: Standard COSY experiment (e.g., 'cosygppqf').
- Spectral Width (F1 and F2): 12-16 ppm.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 2-8.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
- Spectral Width (F2 - ^1H): 12-16 ppm.
- Spectral Width (F1 - ^{13}C): 160-200 ppm.
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 4-16.

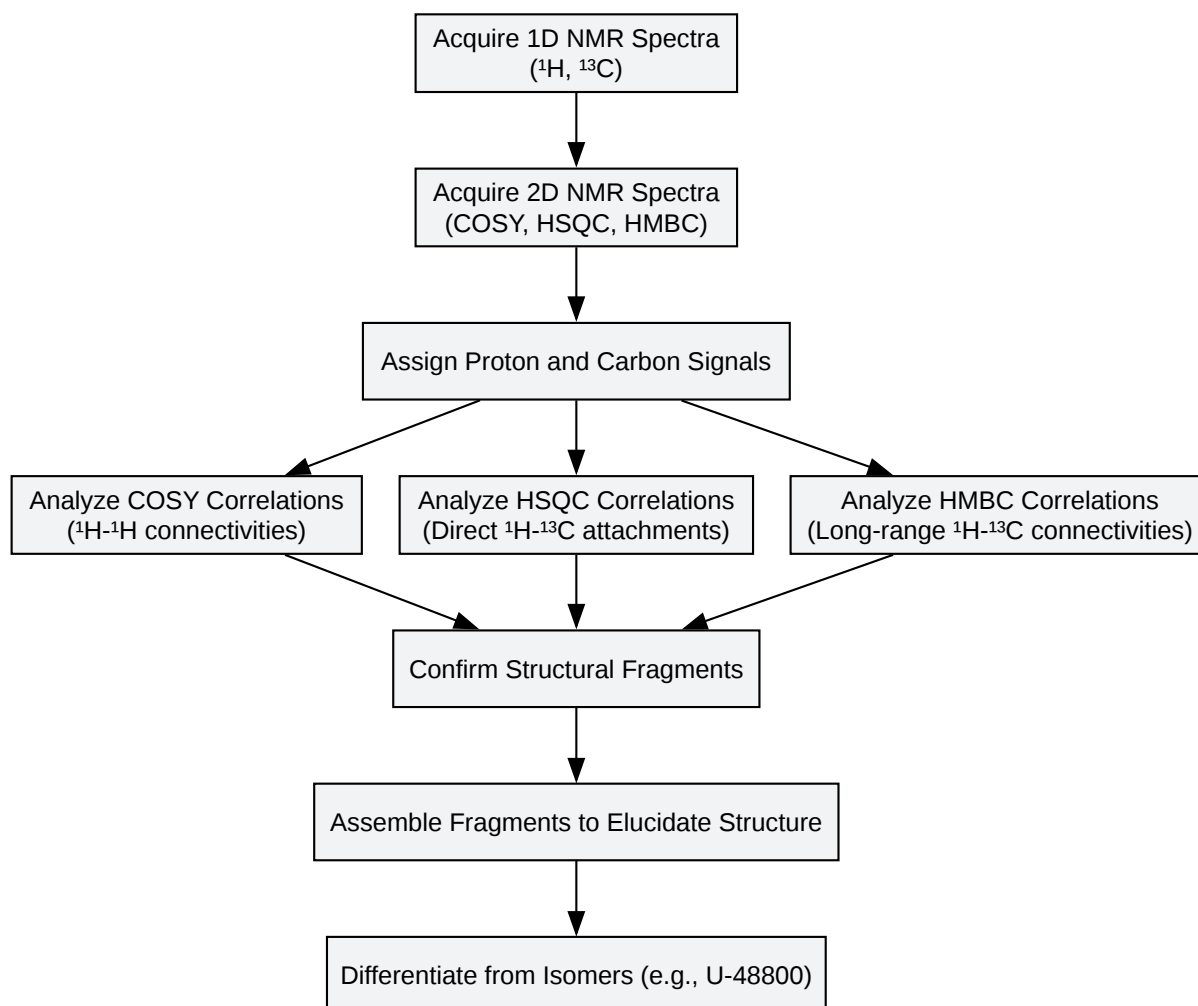
5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
- Spectral Width (F2 - ^1H): 12-16 ppm.

- Spectral Width (F1 - ^{13}C): 200-240 ppm.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 8-32.
- Long-range Coupling Delay (D6): Optimized for a J-coupling of 8 Hz.

Data Analysis and Structural Elucidation

The structural elucidation of U-51754 involves a systematic analysis of the acquired NMR spectra.



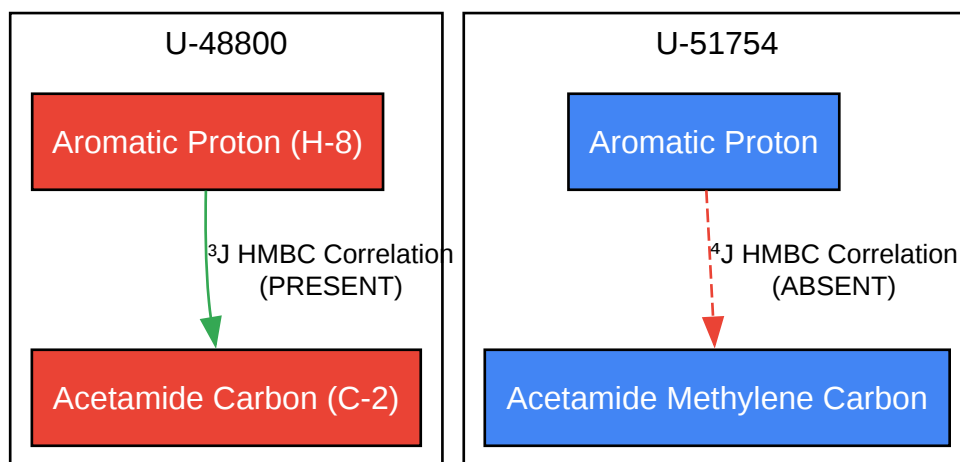
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Caption: Workflow for NMR-based structural elucidation.

Key Differentiator: U-51754 vs. U-48800

The unambiguous identification of U-51754 relies on the HMBC spectrum. In U-48800, a key correlation is observed between the aromatic proton at the C-8 position (H-8, appearing as a doublet around 7.37 ppm) and the methylene carbon of the acetamide linker (C-2, around 39.5 ppm).[3] This is a three-bond correlation (³JCH).

In U-51754, the corresponding aromatic proton and the acetamide methylene carbon are separated by four bonds.^[3] Generally, $^4J_{CH}$ correlations are weak or not observed in HMBC spectra. Therefore, the absence of this specific cross-peak in the HMBC spectrum is a strong indicator of the U-51754 structure.



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